2-(Tetrahydro-3-furanyl)ethanamine
Overview
Description
2-(Tetrahydro-3-furanyl)ethanamine is a chemical compound that belongs to the class of amines. It is characterized by the presence of a tetrahydrofuran ring attached to an ethanamine group. This compound is a colorless liquid with a molecular weight of 115.18 g/mol. Due to its unique chemical structure, this compound has been studied for its potential therapeutic and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Tetrahydro-3-furanyl)ethanamine typically involves the reaction of tetrahydrofuran with ethylenediamine under specific conditions. One common method includes the use of a catalyst to facilitate the reaction, which occurs at elevated temperatures and pressures. The reaction can be represented as follows:
Tetrahydrofuran+Ethylenediamine→this compound
Industrial Production Methods
In industrial settings, the production of this compound may involve more advanced techniques such as continuous flow reactors to ensure higher yields and purity. The use of biocatalysts and green chemistry principles is also being explored to make the process more sustainable .
Chemical Reactions Analysis
Types of Reactions
2-(Tetrahydro-3-furanyl)ethanamine undergoes various types of chemical reactions, including:
Oxidation: This reaction involves the conversion of the amine group to a corresponding nitro or oxime derivative.
Reduction: The compound can be reduced to form secondary or tertiary amines.
Substitution: The ethanamine group can undergo nucleophilic substitution reactions to form various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are often used.
Substitution: Nucleophiles like halides and alkoxides are employed under basic conditions.
Major Products Formed
The major products formed from these reactions include nitro derivatives, secondary and tertiary amines, and various substituted ethanamine compounds .
Scientific Research Applications
2-(Tetrahydro-3-furanyl)ethanamine has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential role in biochemical pathways and as a ligand in enzyme reactions.
Medicine: Research is ongoing to explore its potential therapeutic effects, particularly in the treatment of neurological disorders.
Industry: It is used in the production of polymers and as an intermediate in the synthesis of various industrial chemicals
Mechanism of Action
The mechanism of action of 2-(Tetrahydro-3-furanyl)ethanamine involves its interaction with specific molecular targets and pathways. The compound can act as a ligand, binding to enzymes and receptors, thereby modulating their activity. This interaction can lead to changes in biochemical pathways, influencing various physiological processes .
Comparison with Similar Compounds
Similar Compounds
2-(Furan-3-yl)ethanamine: This compound has a similar structure but lacks the tetrahydrofuran ring.
2-(Tetrahydrofuran-3-yl)ethanamine: Similar to 2-(Tetrahydro-3-furanyl)ethanamine but with different substitution patterns.
Uniqueness
This compound is unique due to the presence of the tetrahydrofuran ring, which imparts distinct chemical and biological properties. This structural feature makes it more versatile in various applications compared to its analogs .
Properties
IUPAC Name |
2-(oxolan-3-yl)ethanamine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H13NO/c7-3-1-6-2-4-8-5-6/h6H,1-5,7H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CNWVPUYTZPMEDA-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCC1CCN | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H13NO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
115.17 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
770709-01-8 | |
Record name | 2-(oxolan-3-yl)ethan-1-amine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.